![molecular formula C21H31N3O3 B5608063 1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5608063.png)
1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone" involves multiple steps, including acylation, sulfonation, and substitution. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process from piperidin-4-ylmethanol, resulting in a total yield of 20.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been determined, revealing typical bond lengths and angles for this piperazine-carboxylate (Mamat et al., 2012).
Chemical Reactions and Properties
Specific chemical reactions, including CYP2C8- and CYP3A-mediated C-Demethylation, have been studied for compounds with similar structures, indicating complex metabolic pathways involving oxidation and N-dealkylation among others (Prakash et al., 2008).
Physical Properties Analysis
Physical properties such as crystal conformation and hydrogen bonding patterns are significant. For instance, the pyrrolidinone ring often adopts an envelope conformation, with specific groups arranged on the same side, impacting the compound's physical properties and interactions (Mohammat et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and functional groups present. The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated weak intermolecular interactions and moderate biological activity, showcasing the compound's chemical behavior (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
1-tert-butyl-4-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-21(2,3)24-16-17(15-19(24)25)20(26)23-11-9-22(10-12-23)13-14-27-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVBMOTUPKNITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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